molecular formula C10H11O4P B14624564 2,2'-(Phenylphosphanediyl)diacetic acid CAS No. 58942-13-5

2,2'-(Phenylphosphanediyl)diacetic acid

Cat. No.: B14624564
CAS No.: 58942-13-5
M. Wt: 226.17 g/mol
InChI Key: WPKMDOFIHZRTBC-UHFFFAOYSA-N
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Description

2,2’-(Phenylphosphanediyl)diacetic acid is an organic compound with the molecular formula C10H11O4P. It is characterized by the presence of a phenyl group attached to a phosphane moiety, which is further connected to two acetic acid groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Phenylphosphanediyl)diacetic acid typically involves the reaction of phenylphosphine with bromoacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:

[ \text{PhP} + 2 \text{BrCH}_2\text{COOH} \rightarrow \text{PhP(CH}_2\text{COOH)}_2 + 2 \text{HBr} ]

Industrial Production Methods

On an industrial scale, the production of 2,2’-(Phenylphosphanediyl)diacetic acid may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Phenylphosphanediyl)diacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.

    Substitution: The acetic acid groups can participate in esterification and amidation reactions.

    Complexation: The compound can form complexes with metal ions due to the presence of the phosphane group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alcohols and amines are used for esterification and amidation, respectively.

    Complexation: Metal salts such as palladium chloride are used for complex formation.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Esters and amides.

    Complexation: Metal-phosphane complexes.

Scientific Research Applications

2,2’-(Phenylphosphanediyl)diacetic acid has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential as a chelating agent in biological systems.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(Phenylphosphanediyl)diacetic acid involves its ability to coordinate with metal ions and form stable complexes. The phosphane group acts as a donor, while the acetic acid groups provide additional coordination sites. This coordination ability is crucial for its applications in catalysis and metal ion sequestration.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Phenylphosphanediyl)diacetic acid: Unique due to the presence of both phosphane and acetic acid groups.

    2,2’-(p-Phenylenedithio)diacetic acid: Contains sulfur atoms instead of phosphorus.

    Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetic acid: Contains oxygen atoms instead of phosphorus.

Uniqueness

2,2’-(Phenylphosphanediyl)diacetic acid is unique due to its ability to form stable complexes with metal ions, which is not as pronounced in similar compounds containing sulfur or oxygen atoms. This makes it particularly valuable in applications requiring strong metal coordination.

Properties

CAS No.

58942-13-5

Molecular Formula

C10H11O4P

Molecular Weight

226.17 g/mol

IUPAC Name

2-[carboxymethyl(phenyl)phosphanyl]acetic acid

InChI

InChI=1S/C10H11O4P/c11-9(12)6-15(7-10(13)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)

InChI Key

WPKMDOFIHZRTBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CC(=O)O)CC(=O)O

Origin of Product

United States

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